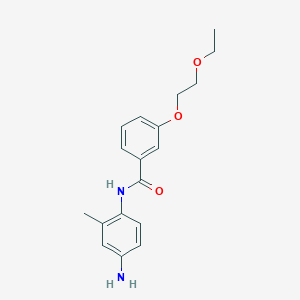
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine is a diamine compound with the molecular formula C8H20N2O and a molecular weight of 160.26 g/mol . This clear, colorless liquid is known for its unique blend of chemical properties, making it a valuable asset for various laboratory and industrial applications .
Métodos De Preparación
The synthesis of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine typically involves the reaction of ethylamine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Análisis De Reacciones Químicas
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Medicine: It may serve as an intermediate in the development of pharmaceutical compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes .
Comparación Con Compuestos Similares
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine can be compared with other similar compounds, such as:
N1-Ethyl-N3-(2-hydroxyethyl)-1,3-propanediamine: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and applications.
N1-Methyl-N3-(2-methoxyethyl)-1,3-propanediamine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties .
Propiedades
IUPAC Name |
N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWEVIZMBZHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
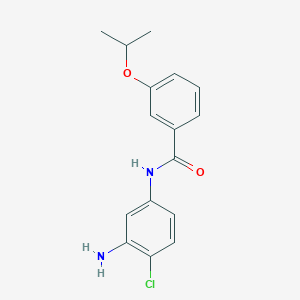
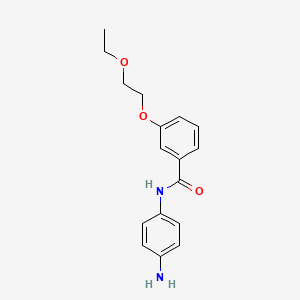
![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
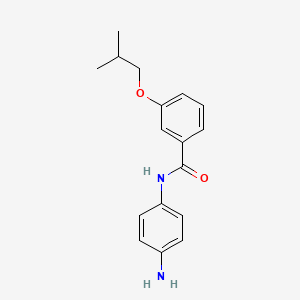
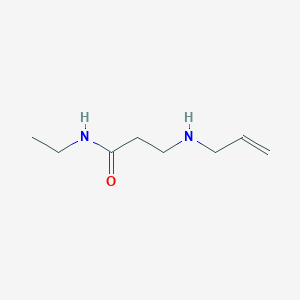
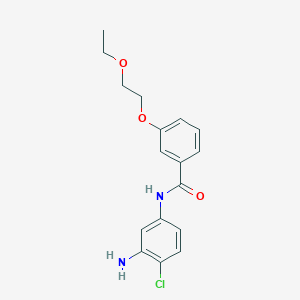
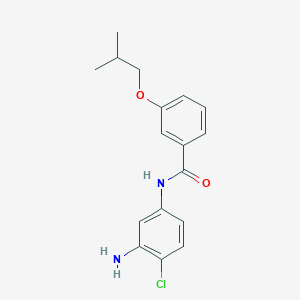

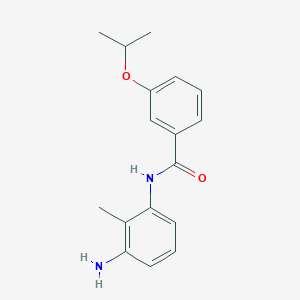
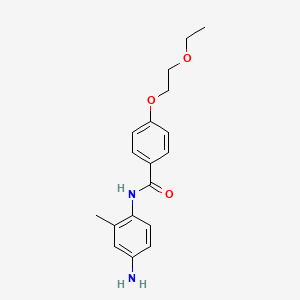


![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
